molecular formula C13H11NO2S B14576349 3-Methyl-5lambda~6~-phenothiazine-5,5(10H)-dione CAS No. 61174-78-5

3-Methyl-5lambda~6~-phenothiazine-5,5(10H)-dione

Cat. No.: B14576349
CAS No.: 61174-78-5
M. Wt: 245.30 g/mol
InChI Key: DJPMZHCXDGAHAE-UHFFFAOYSA-N
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Description

3-Methyl-5lambda~6~-phenothiazine-5,5(10H)-dione is a synthetic organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in medicinal chemistry, where they serve as the backbone for various antipsychotic and antihistamine drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5lambda~6~-phenothiazine-5,5(10H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. A common method might include the reaction of a substituted aniline with sulfur and a halogenated compound, followed by oxidation to form the dione structure.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5lambda~6~-phenothiazine-5,5(10H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Formation of reduced phenothiazine derivatives.

    Substitution: Electrophilic or nucleophilic substitution on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a precursor for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, particularly in neuropharmacology.

    Industry: Use as an intermediate in the production of dyes, pigments, and other chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-5lambda~6~-phenothiazine-5,5(10H)-dione would depend on its specific interactions with molecular targets. In medicinal applications, it might interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine: The parent compound with similar structural features.

    Chlorpromazine: A well-known antipsychotic drug derived from phenothiazine.

    Promethazine: An antihistamine with a phenothiazine backbone.

Uniqueness

3-Methyl-5lambda~6~-phenothiazine-5,5(10H)-dione’s uniqueness lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other phenothiazine derivatives.

Properties

CAS No.

61174-78-5

Molecular Formula

C13H11NO2S

Molecular Weight

245.30 g/mol

IUPAC Name

3-methyl-10H-phenothiazine 5,5-dioxide

InChI

InChI=1S/C13H11NO2S/c1-9-6-7-11-13(8-9)17(15,16)12-5-3-2-4-10(12)14-11/h2-8,14H,1H3

InChI Key

DJPMZHCXDGAHAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=CC=CC=C3S2(=O)=O

Origin of Product

United States

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